molecular formula C13H14N2O2 B1386849 7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid CAS No. 1170209-76-3

7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid

Cat. No. B1386849
M. Wt: 230.26 g/mol
InChI Key: ONJSWNJRJCCHLA-UHFFFAOYSA-N
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Description

“7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid” is a novel heteroaryl fused indole ring system . It has been developed as an active ingredient in the preparation of pharmaceutical compositions .


Synthesis Analysis

Three synthetic approaches have been developed that allow efficient access to this compound . These strategies are fully exemplified and the relative merits and limitations of the approaches are discussed .


Molecular Structure Analysis

The molecular structure of this compound is part of the novel heteroaryl fused indole ring systems . More detailed structural analysis would require additional resources or experimental data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the three synthetic approaches that have been developed . The inhibitory activities of select examples from each molecular class are briefly presented .

Scientific Research Applications

  • Specific Scientific Field : Virology and Medicinal Chemistry .
  • Summary of the Application : This compound is used in the synthesis of novel heteroaryl-fused indole ring systems, which have been found to be effective inhibitors of the Hepatitis C Virus (HCV) non-structural 5B (NS5B) polymerase . The NS5B polymerase is a key enzyme involved in the replication of the HCV, and inhibiting this enzyme is a promising strategy for treating Hepatitis C .
  • Methods of Application or Experimental Procedures : Three synthetic approaches have been developed that allow efficient access to these novel heteroaryl fused indole ring systems . The relative merits and limitations of these approaches are discussed in the referenced studies .

properties

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(17)9-5-6-11-10(8-9)14-12-4-2-1-3-7-15(11)12/h5-6,8H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJSWNJRJCCHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(N2CC1)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid

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